
2,3,5-Tribromo-1,4-dihydroxyanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5-Tribromo-1,4-dihydroxyanthracene-9,10-dione is a brominated derivative of anthraquinone. Anthraquinones are a class of aromatic organic compounds known for their wide range of applications, including dyes, biologically active substances, and medical agents. The compound’s structure consists of an anthracene backbone with bromine and hydroxyl groups attached, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Tribromo-1,4-dihydroxyanthracene-9,10-dione typically involves the bromination of anthraquinone derivatives. One common method is the reaction of 1,4-dihydroxyanthracene with bromine in the presence of a catalyst. The reaction conditions often include a solvent such as acetic acid and a temperature range of 50-70°C. The bromination process results in the substitution of hydrogen atoms with bromine atoms at the 2, 3, and 5 positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the production process .
化学反応の分析
Types of Reactions
2,3,5-Tribromo-1,4-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have different chemical properties and applications.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution reagents: Amines, alkyl halides
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted anthraquinone derivatives. These products have applications in dye synthesis, pharmaceuticals, and organic electronics .
科学的研究の応用
2,3,5-Tribromo-1,4-dihydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit tumor cell growth.
Medicine: Studied for its role in the development of new pharmaceuticals, particularly in cancer treatment.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
作用機序
The mechanism of action of 2,3,5-Tribromo-1,4-dihydroxyanthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, the bromine atoms enhance the compound’s ability to generate reactive oxygen species (ROS), which can induce oxidative stress in cancer cells .
類似化合物との比較
Similar Compounds
- 2,3,9,10-Tetrabromo-1,4-dihydroxyanthracene-9,10-dione
- 1,4-Dihydroxyanthracene-9,10-dione
- 2,3-Dichloro-1,4-dihydroxyanthracene-9,10-dione
Uniqueness
2,3,5-Tribromo-1,4-dihydroxyanthracene-9,10-dione is unique due to its specific bromination pattern, which imparts distinct chemical and biological properties. The presence of bromine atoms at the 2, 3, and 5 positions enhances its reactivity and potential for generating ROS, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
106200-76-4 |
|---|---|
分子式 |
C14H5Br3O4 |
分子量 |
476.90 g/mol |
IUPAC名 |
2,3,5-tribromo-1,4-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H5Br3O4/c15-5-3-1-2-4-6(5)12(19)8-7(11(4)18)13(20)9(16)10(17)14(8)21/h1-3,20-21H |
InChIキー |
AHYMUFORCQYZKK-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)Br)C(=O)C3=C(C2=O)C(=C(C(=C3O)Br)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1E)-N-hydroxy-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-imine](/img/structure/B13124457.png)
![7,8-Dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione](/img/structure/B13124459.png)
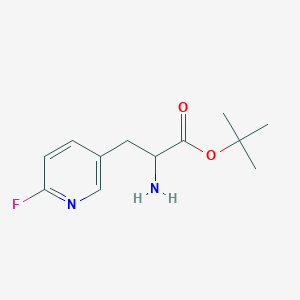

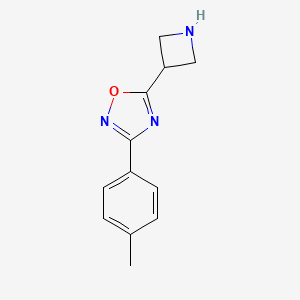

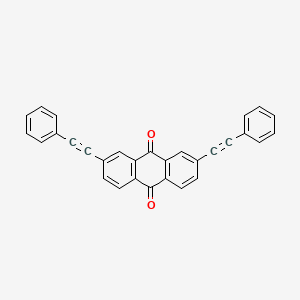

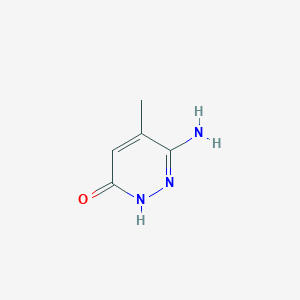

![Ethyl4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B13124542.png)
![3-Chloro-2-{[(e)-(2,4-dichlorophenyl)methylidene]amino}-9h-fluoren-9-one](/img/structure/B13124543.png)
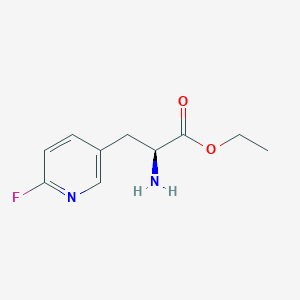
![2-Bromo-6-(trifluoromethyl)imidazo[2,1-b]thiazole](/img/structure/B13124554.png)
